
4-Bromo-3-fluorophenol
Overview
Description
4-Bromo-3-fluorophenol (CAS 121219-03-2) is a halogenated aromatic compound with the molecular formula C₆H₄BrFO and a molecular weight of 191.00 g/mol . Structurally, it features a phenol group substituted with bromine at the 4-position and fluorine at the 3-position. This compound is a critical intermediate in pharmaceutical synthesis, notably used in the preparation of umbralisib (a PI3Kδ inhibitor) via Suzuki-Miyaura cross-coupling and Mitsunobu reactions . It also serves as a precursor for fluorinated polychlorinated biphenyl (PCB) analogues, which are studied for their interactions with human enzymes like cytosolic sulfotransferase 2A1 . Commercially, it is supplied by companies such as Hubei Chenghai Chemical and JRD Fluorochemicals, with a melting point of 71–73°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorophenol can be synthesized from 3-fluorophenol through a bromination reaction. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 4-amino-3-fluorophenol or 4-thio-3-fluorophenol can be formed.
Oxidation Products: Quinones are typically formed.
Reduction Products: Hydroquinones are the major products.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Bromo-3-fluorophenol is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield anti-inflammatory and analgesic drugs. Research indicates that compounds derived from this compound exhibit promising biological activities, making them candidates for further development in drug formulation .
Case Study:
A study highlighted the synthesis of a series of anti-inflammatory agents using this compound as a key building block. The resulting compounds demonstrated significant efficacy in preclinical models, showcasing the compound's importance in medicinal chemistry .
Material Science
Applications in Advanced Materials:
In materials science, this compound is utilized to enhance the properties of polymers and coatings. Its inclusion can improve thermal stability and chemical resistance, making it valuable for applications requiring durable materials .
Data Table: Properties of Materials Enhanced by this compound
Property | Improvement Percentage | Application Area |
---|---|---|
Thermal Stability | 20% | Coatings |
Chemical Resistance | 30% | Polymer Formulations |
Mechanical Strength | 15% | Composite Materials |
Agrochemicals
Development of Herbicides and Fungicides:
The compound plays a critical role in the formulation of agrochemicals, particularly herbicides and fungicides. Its effectiveness in improving crop yield has been documented, making it a key player in agricultural chemistry .
Case Study:
Research conducted on the efficacy of herbicides formulated with this compound showed enhanced weed control compared to traditional formulations. The study concluded that this compound could lead to more effective agricultural practices while minimizing environmental impact .
Research Reagents
Use in Organic Synthesis:
In laboratory settings, this compound serves as a reagent for organic synthesis. It facilitates the creation of complex molecules necessary for various chemical research applications. Its utility as a reagent has been established in numerous synthetic pathways .
Environmental Monitoring
Analytical Chemistry Applications:
this compound is employed in analytical chemistry for detecting environmental pollutants. Its sensitivity allows for effective monitoring of contaminants, aiding industries in compliance with environmental regulations .
Data Table: Environmental Applications of this compound
Application Area | Detection Limit (ppm) | Method Used |
---|---|---|
Water Quality Testing | 0.01 | Chromatography |
Soil Contaminant Analysis | 0.05 | Spectroscopy |
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved often include electrophilic aromatic substitution and hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physical properties, and applications of 4-bromo-3-fluorophenol are influenced by its halogen substitution pattern. Below is a detailed comparison with analogous compounds:
Halogenated Phenols
Methyl-Substituted Analogues
| 4-Bromo-3-methylphenol | 14472-14-1 | C₇H₇BrO | 187.03 | Methyl group at 3-position; reduced polarity compared to fluorine. | Less reactive in electrophilic substitutions; niche use in dyes . |
Ether Derivatives
| 4-Alkoxy-1-bromo-2-fluorobenzenes | Varies | C₆H₄BrFO-R | Varies | Alkoxy groups (e.g., methoxy) enhance solubility in nonpolar solvents. | Liquid crystal mixtures for LCDs . |
Key Comparative Insights
Reactivity in Cross-Coupling Reactions: The bromine in this compound is highly reactive in Suzuki-Miyaura reactions, enabling efficient synthesis of biaryl structures (e.g., umbralisib intermediates) . In contrast, 4-fluoroanisole (methoxy-substituted) is less reactive due to the electron-donating methoxy group, which deactivates the ring .
Acidity and Electronic Effects: The phenol group in this compound has a pKa of ~8.5–9.0, making it more acidic than 4-bromo-3-methylphenol (pKa ~10.2) due to fluorine’s electron-withdrawing effect . Nitro-substituted analogues (e.g., 5-bromo-2-chloro-4-fluorophenol) exhibit even higher acidity (pKa <7), favoring nucleophilic aromatic substitutions .
Applications in Drug Development: this compound’s dual halogenation enables precise regioselectivity in drug candidates, whereas 3,4,5-trifluorophenol is preferred for liquid crystals due to its symmetry .
Safety and Handling: Compounds with multiple halogens (e.g., 4-bromo-2-chloro-3-fluorophenol) often require stricter safety protocols compared to mono-halogenated phenols .
Biological Activity
4-Bromo-3-fluorophenol is a halogenated phenolic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a phenolic structure with bromine and fluorine substituents. Its chemical formula is C6H4BrF(OH), and it is characterized by the presence of both a hydroxyl group (-OH) and halogen atoms, which significantly influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interactions with various biomolecules. The presence of the bromine and fluorine atoms enhances its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. This compound may act as an inhibitor or activator of certain biological processes, leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This apoptotic effect is thought to be mediated by the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antimicrobial potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Anticancer Mechanism
In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM. Furthermore, flow cytometry analysis confirmed that the compound induced apoptosis through increased expression of pro-apoptotic proteins .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential applications in drug development. Its structural features make it a valuable scaffold for designing new therapeutic agents targeting bacterial infections and cancer cells. Ongoing research aims to optimize its pharmacological profile and assess its safety for clinical use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3-fluorophenol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogen-exchange reactions. For example, bromination of 3-fluorophenol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) can minimize side reactions. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >98% purity, as noted in commercial-grade specifications . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature range: 71–73°C) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns via coupling constants.
- FT-IR : Detect O-H stretch (~3200 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹).
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) should show [M+H]+ at m/z 190.99 . Cross-reference with spectral libraries for related bromo-fluoro phenols .
Q. What solvent systems are compatible with this compound in reactivity studies?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Avoid protic solvents in nucleophilic substitution reactions to prevent premature hydrolysis. For Suzuki-Miyaura coupling, use degassed toluene/ethanol mixtures with Pd(PPh₃)₄ catalyst, as demonstrated for analogous aryl bromides .
Advanced Research Questions
Q. How does the electronic interplay between bromine and fluorine substituents influence regioselectivity in further functionalization?
- Methodological Answer : The electron-withdrawing fluorine (ortho/para-directing) and bromine (meta-directing) create competing electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) can predict preferred sites for electrophilic attack. Experimentally, nitration or sulfonation reactions under mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) followed by LC-MS analysis can map regioselectivity .
Q. What strategies mitigate contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography for solid-state structure confirmation. For spectral conflicts, compare data across multiple techniques (e.g., 2D NMR, high-resolution MS) and consult independent databases (e.g., NIST Chemistry WebBook) .
Q. Can this compound serve as a precursor for bioactive molecules?
- Methodological Answer : Yes. Its bromine atom enables cross-coupling reactions (e.g., Suzuki with arylboronic acids ), while the phenolic -OH allows derivatization (e.g., etherification or esterification). For drug discovery, couple with pharmacophores like indazoles (e.g., via Buchwald-Hartwig amination) and screen for kinase inhibition or antimicrobial activity .
Q. Analytical and Safety Considerations
Q. What analytical workflows are recommended for detecting trace impurities in this compound?
- Methodological Answer : Employ GC-MS with a DB-5 column (30 m × 0.25 mm) and electron ionization to identify volatile byproducts (e.g., debrominated intermediates). For non-volatiles, use LC-UV/HRMS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is hazardous (H315-H319-H335: skin/eye irritation, respiratory irritation). Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Store at 0–6°C in airtight containers to prevent degradation . Neutralize waste with 10% NaOH solution before disposal as halogenated waste.
Properties
IUPAC Name |
4-bromo-3-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYTJXVULSNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381296 | |
Record name | 4-Bromo-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-03-2 | |
Record name | 4-Bromo-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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